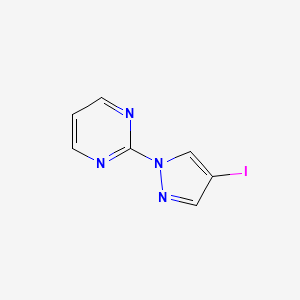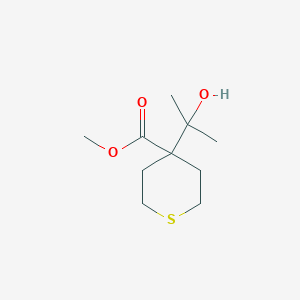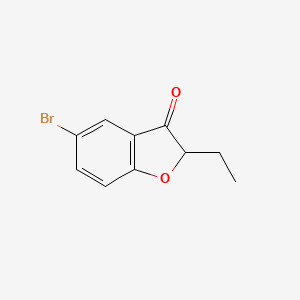
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine, also known by its IUPAC name N-(1-methyl-4-piperidinyl)-N-(2-propynyl)amine , is a chemical compound with the molecular formula C9H16N2. It consists of a piperidine ring substituted with a methyl group and a propynyl (alkynyl) group. The compound’s structure is as follows:
Structure: CH3−N−C≡C−CH2−CH2−CH2−NH2
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine. One common method involves the reaction of 1-methylpiperidin-4-amine with propargyl bromide or propargyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes.
Analyse Chemischer Reaktionen
Reactivity: N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine can participate in various chemical reactions:
Substitution Reactions: The propynyl group can undergo substitution reactions with nucleophiles.
Reduction: Reduction of the triple bond yields the corresponding saturated amine.
Oxidation: Oxidation of the amine group may lead to imine or amine oxide formation.
Propargyl Halides: Used for the alkylation step.
Hydrogenation Catalysts: Employed for reduction.
Oxidizing Agents: Used in oxidation reactions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction leads to N-methylpiperidin-4-amine, while oxidation may yield an imine or amine oxide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Neuroscience: Researchers explore its potential as a neurotransmitter modulator.
Enzyme Inhibition: The compound exhibits dual inhibition of acetylcholinesterase and monoamine oxidase, making it relevant for neurodegenerative disease research.
Wirkmechanismus
The precise mechanism by which N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine exerts its effects remains an active area of study. It likely involves interactions with molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine stands out due to its alkynyl substitution. Similar compounds include other piperidine derivatives, but few combine both methyl and propynyl groups.
Eigenschaften
Molekularformel |
C9H16N2 |
|---|---|
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylpiperidin-4-amine |
InChI |
InChI=1S/C9H16N2/c1-3-8-11(2)9-4-6-10-7-5-9/h1,9-10H,4-8H2,2H3 |
InChI-Schlüssel |
OWCICZBUIZKHRU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#C)C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13326262.png)
![(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B13326274.png)
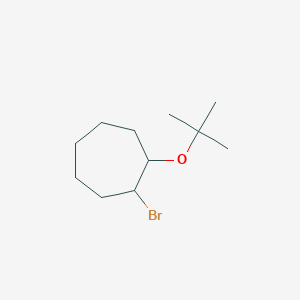
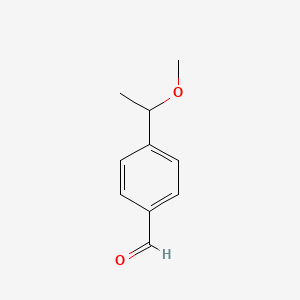
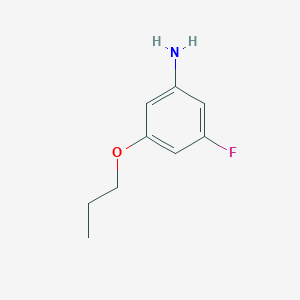
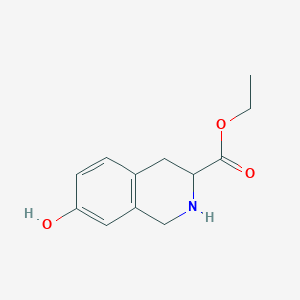

![((2S)-3-([1,1'-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine](/img/structure/B13326300.png)
